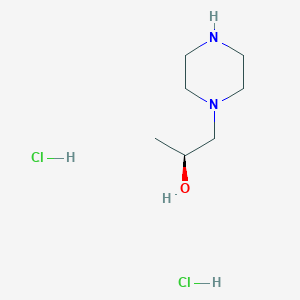(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride
CAS No.: 954138-59-1
Cat. No.: VC3027111
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 954138-59-1 |
|---|---|
| Molecular Formula | C7H16N2O |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | (2S)-1-piperazin-1-ylpropan-2-ol |
| Standard InChI | InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |
| Standard InChI Key | XAKIZRLIXGLPBW-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](CN1CCNCC1)O |
| SMILES | CC(CN1CCNCC1)O.Cl.Cl |
| Canonical SMILES | CC(CN1CCNCC1)O |
Introduction
Chemical Structure and Properties
Molecular Structure
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride consists of a piperazine ring with a chiral propan-2-ol substituent at the 1-position . The compound exists as a dihydrochloride salt, indicating that both nitrogen atoms in the piperazine ring are protonated. This protonation state is significant as it affects the compound's solubility, stability, and interactions with biological targets.
The central structural features include:
-
A six-membered piperazine ring with two nitrogen atoms at positions 1 and 4
-
A propan-2-ol substituent with the hydroxyl group in the (S) configuration
-
Two chloride counter-ions forming the dihydrochloride salt
Physical and Chemical Properties
Based on the available data from PubChem and comparison with structurally similar compounds, (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride has the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₈Cl₂N₂O | |
| European Community (EC) Number | 838-380-2 | |
| CAS Number | 954138-59-1 | |
| Parent Compound | CID 28145998 ((2S)-1-(piperazin-1-yl)propan-2-ol) |
The dihydrochloride salt form enhances water solubility compared to the free base form, which is particularly important for pharmaceutical applications. Based on the properties of similar piperazine dihydrochloride salts, the compound is likely a white to off-white crystalline solid with good stability under standard storage conditions.
Stereochemistry and Chirality
The stereochemistry of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride represents a crucial aspect of its structural identity. The (S) designation indicates the absolute configuration at the stereocenter (the carbon bearing the hydroxyl group) according to the Cahn-Ingold-Prelog priority rules.
This stereocenter creates two possible enantiomers: (S)-1-(piperazin-1-yl)propan-2-ol dihydrochloride and (R)-1-(piperazin-1-yl)propan-2-ol dihydrochloride. The enantiomeric purity is a critical parameter for potential pharmaceutical applications, as different enantiomers often exhibit different biological activities, potencies, and safety profiles.
In pharmaceutical development, ensuring high enantiomeric purity is essential, as contamination with even small amounts of the opposite enantiomer can potentially affect therapeutic outcomes or introduce unwanted side effects. Techniques such as chiral high-performance liquid chromatography (HPLC) are typically employed to assess and ensure enantiomeric purity.
| Hazard Code | Description | Warning Level | Classification |
|---|---|---|---|
| H302 (50%) | Harmful if swallowed | Warning | Acute toxicity, oral |
| H315 (100%) | Causes skin irritation | Warning | Skin corrosion/irritation |
| H318 (100%) | Causes serious eye damage | Danger | Serious eye damage/eye irritation |
| H335 (100%) | May cause respiratory irritation | Warning | Specific target organ toxicity, single exposure; Respiratory tract irritation |
The compound is classified under the following hazard classes and categories:
-
Acute Tox. 4 (50%)
-
Skin Irrit. 2 (100%)
-
Eye Dam. 1 (100%)
-
STOT SE 3 (100%)
These classifications indicate that appropriate safety precautions should be implemented when handling this compound, including:
-
Use of appropriate personal protective equipment (PPE) including gloves, eye protection, and lab coat
-
Handling in well-ventilated areas or fume hoods to minimize inhalation exposure
-
Avoidance of skin contact and ingestion
-
Implementation of proper storage protocols to maintain compound integrity and prevent accidental exposure
Analytical Characterization
For proper characterization and quality control of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride, several analytical techniques would typically be employed:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would confirm the structure, while specialized techniques like solid-state ¹⁵N-CP/MAS NMR could provide insights into the protonation state of the nitrogen atoms. This is particularly relevant for dihydrochloride salts, where understanding the specific protonation pattern is important. Research with similar piperazine compounds has demonstrated the utility of these techniques for determining which nitrogen atoms are protonated in the salt form .
-
Mass spectrometry: This would confirm the molecular weight and provide characteristic fragmentation patterns that support the proposed structure.
-
Infrared (IR) spectroscopy: This would identify key functional groups, including the hydroxyl group and N-H stretching vibrations associated with the protonated nitrogen atoms.
-
X-ray crystallography: This could provide definitive confirmation of the three-dimensional structure, absolute stereochemistry, and crystal packing, which influences physical properties such as solubility and stability.
-
Chiral HPLC: This would determine enantiomeric purity, which is crucial for a chiral compound intended for pharmaceutical applications. Even small amounts of the (R) enantiomer could potentially affect biological activity and safety profiles.
-
Elemental analysis: This would confirm the elemental composition, providing additional verification of the molecular formula and purity.
Research Directions and Future Perspectives
-
Structure-activity relationship studies to determine how the (S) stereochemistry affects biological activity compared to the (R) enantiomer or racemic mixtures. This would provide valuable insights into the importance of stereochemistry for potential therapeutic applications.
-
Development of improved synthetic routes, particularly those that ensure high enantiomeric purity. This could involve exploring asymmetric synthesis methods or improved resolution techniques.
-
Investigation of potential applications in medicinal chemistry, building on the known activities of related piperazine derivatives. Target areas might include neuropsychiatric disorders, pain management, or cardiovascular diseases.
-
Exploration of novel derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Structural modifications could be introduced to optimize specific pharmacological profiles.
-
Detailed characterization of binding properties to specific receptors or biological targets. This would help elucidate the molecular basis for any observed biological activities.
The importance of stereochemistry in pharmaceutical compounds highlights the value of continued research on stereoselective synthesis and the biological evaluation of compounds like (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume